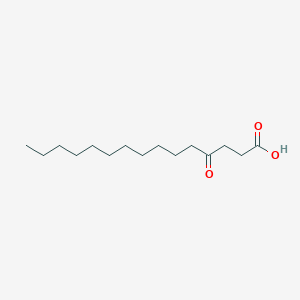

4-Oxopentadecanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxopentadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15(17)18/h2-13H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJKZQUXOYQRNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80911347 | |

| Record name | 4-Oxopentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109788-69-4 | |

| Record name | 4-Oxopentadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109788694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxopentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic and Biosynthetic Methodologies of 4 Oxopentadecanoic Acid

Chemoenzymatic Synthesis and Biocatalytic Transformations of Keto Acids

Chemoenzymatic approaches offer the advantage of high selectivity and mild reaction conditions, making them attractive for the synthesis of complex molecules like 4-oxopentadecanoic acid. These methods often involve the use of enzymes for key transformation steps, such as the introduction of chirality or specific functional groups.

Asymmetric Reduction Strategies for Chiral Intermediates

The production of enantiomerically pure compounds is crucial in many biological applications. In the context of this compound, the corresponding chiral hydroxy acid, 4-hydroxypentadecanoic acid, is a key intermediate. This can be achieved through the asymmetric reduction of the keto group.

Various biocatalysts, particularly dehydrogenases/reductases from microorganisms, are effective for the enantioselective reduction of ketones. nih.gov For instance, (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum has been shown to asymmetrically reduce a wide range of prochiral ketones and β-keto esters to their corresponding enantiopure secondary alcohols. nih.gov While not specifically tested on this compound, this enzyme's broad substrate scope suggests its potential applicability. Similarly, ketoreductases from the short-chain dehydrogenase family have been successfully used for the stereoselective reduction of γ-keto nitriles, which are precursors to chiral γ-lactones. georgiasouthern.eduresearchgate.net

Chemical methods for asymmetric reduction are also well-established. Reagents like diisopinocampheylborane (B13816774) have proven effective for the intramolecular asymmetric reduction of α-, β-, and γ-keto acids to their corresponding hydroxy acids with high enantiomeric excess (ee). acs.org For example, the reduction of the aliphatic γ-keto acid, 4-oxopentanoic acid, with diisopinocampheylborane yielded the corresponding hydroxy acid with 98% ee. acs.org This method could be directly applied to the synthesis of chiral 4-hydroxypentadecanoic acid.

| Catalyst/Reagent | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| (S)-1-phenylethanol dehydrogenase (PEDH) | Prochiral ketones, β-keto esters | Chiral secondary alcohols | High | nih.gov |

| Ketoreductases (short-chain dehydrogenase family) | γ-keto nitriles | Chiral γ-hydroxy nitriles | High | georgiasouthern.eduresearchgate.net |

| Diisopinocampheylborane | α-, β-, γ-keto acids | Chiral hydroxy acids | Up to 98% | acs.org |

| Ru-Catalyzed Asymmetric Transfer Hydrogenation | γ-keto carboxylic acids | Chiral γ-lactones | Up to 99% | rsc.org |

Enzyme-Mediated Derivatization and Pathway Elucidation

Enzymes can be used to introduce the keto functionality onto a fatty acid backbone or to modify existing functional groups. While direct enzymatic oxidation of an alkane to a ketone at a specific, non-terminal position is challenging, multi-step enzymatic cascades can achieve this.

One potential chemoenzymatic route to this compound could involve the use of oleate (B1233923) hydratases. These enzymes stereoselectively hydrate (B1144303) the double bond of unsaturated fatty acids to produce hydroxy fatty acids. nih.gov For instance, oleate hydratase from Lactobacillus reuteri could potentially hydrate a suitable unsaturated 15-carbon fatty acid precursor at the C-4 position. The resulting 4-hydroxypentadecanoic acid could then be oxidized to this compound using an alcohol dehydrogenase.

Furthermore, the derivatization of fatty acids is a common strategy to facilitate analysis and further reactions. For gas chromatography, fatty acids are often converted to fatty acid methyl esters (FAMEs) through esterification, which reduces their polarity and improves their volatility. researchgate.netyoutube.com

Targeted Organic Synthesis of this compound and Related Structures

Development of Novel Synthetic Routes for Specific Isomers

The synthesis of γ-keto acids (4-oxo acids) can be achieved through various modern organic reactions. One effective method is the magnesium-mediated direct reductive carboxylation of aryl vinyl ketones, which yields γ-keto carboxylic acids under a carbon dioxide atmosphere. organic-chemistry.org Although demonstrated with aryl vinyl ketones, this principle could be adapted for aliphatic analogues.

Another powerful approach is the photoredox-catalyzed fragmentation of methyl N-phthalimidoyl oxalate, which allows for the regioselective conjugate addition of a methoxycarbonyl radical to Michael acceptors, thereby constructing a 1,4-dicarbonyl motif. organic-chemistry.org This could be a viable route to a precursor of this compound. Furthermore, a one-step synthesis of γ-keto esters can be achieved through the Au(III)-catalyzed hydration of 3-alkynoates in high yields. nih.gov

A general and historical method for producing γ-keto acids involves the reaction of dicarboxylic dihalides with organoaluminum chlorides or bromides. google.com For example, succinic acid dichloride can be reacted with an appropriate aluminum alkyl compound to generate a γ-keto acid.

Precursor Design and Reaction Optimization

The design of appropriate precursors is critical for a successful synthesis. For this compound, a plausible retrosynthetic analysis would disconnect the molecule into simpler, readily available starting materials. For instance, a Grignard reagent-based synthesis could involve the reaction of a suitable undecyl magnesium halide with a four-carbon electrophile containing a protected ketone and a carboxylic acid or ester functionality. The carboxylation of Grignard reagents with carbon dioxide is a well-established method for preparing carboxylic acids. libretexts.org

Alternatively, the hydrolysis of nitriles provides another route to carboxylic acids. An SN2 reaction of an alkyl halide with a cyanide anion forms a nitrile, which can then be hydrolyzed to the corresponding carboxylic acid. libretexts.org This could be applied to a precursor containing the 4-oxo group.

Reaction optimization is key to achieving high yields and purity. For instance, in the synthesis of γ-keto esters from 3-alkynoates, the use of a gold(III) catalyst in aqueous ethanol (B145695) at room temperature provides a mild and atom-economical process. nih.gov

Investigation of Endogenous Biosynthetic Pathways in Model Organisms

While a specific pathway for the de novo biosynthesis of this compound has not been identified, its potential formation can be inferred from known metabolic pathways of fatty acids in various organisms. Saturated oxo fatty acids (SOFAs) have been identified as a class of endogenous bioactive lipids in human plasma, carrying the oxo functionality at various positions along the carbon chain. nih.gov

The primary pathway for fatty acid synthesis in most organisms is the fatty acid synthase (FAS) system, which produces saturated fatty acids, predominantly palmitic acid (a C16 fatty acid), from acetyl-CoA and malonyl-CoA. byjus.comnih.gov The elongation of fatty acids occurs in the endoplasmic reticulum by an enzyme complex called the elongase. youtube.com

The introduction of an oxo group onto a fatty acid chain can occur through several mechanisms. Fatty acid β-oxidation is a catabolic process that breaks down fatty acids into acetyl-CoA. aocs.orgnumberanalytics.comjackwestin.com One of the intermediates in this cycle is a 3-ketoacyl-CoA. numberanalytics.com While this is typically a transient intermediate, it is conceivable that under certain metabolic conditions, a 4-ketoacyl-CoA could be formed through a variation of this pathway or released from the cycle.

Furthermore, some organisms possess enzymes capable of oxidizing fatty acids at positions other than the beta-carbon. For example, α-oxidation is a known pathway for branched-chain fatty acids. libretexts.org It is plausible that specific enzymes in certain microorganisms could catalyze the oxidation of pentadecanoic acid at the C-4 position, leading to the formation of this compound. The gut lactic acid bacterium, Lactobacillus plantarum, has been shown to produce oxo fatty acids from unsaturated fatty acids through multi-enzymatic reactions. georgiasouthern.edu

| Pathway | Organism/System | Precursors | Key Intermediates/Products | Reference |

| Fatty Acid Synthesis (FAS) | General (e.g., mammals, yeast) | Acetyl-CoA, Malonyl-CoA | Palmitic acid | byjus.comnih.gov |

| Fatty Acid Elongation | Endoplasmic Reticulum | Fatty acyl-CoAs, Malonyl-CoA | Very-long-chain fatty acids | youtube.com |

| β-Oxidation | Mitochondria | Fatty acyl-CoAs | Acetyl-CoA, 3-Ketoacyl-CoA | aocs.orgnumberanalytics.com |

| Oxo Fatty Acid Production | Lactobacillus plantarum | Unsaturated fatty acids | Oxo fatty acids | georgiasouthern.edu |

| Saturated Oxo Fatty Acid (SOFA) Presence | Human Plasma | - | Various regioisomers of oxo fatty acids | nih.gov |

Characterization of Enzymatic Machinery Involved in Oxo Fatty Acid Formation

The formation of a ketone group at the fourth carbon (C4) of pentadecanoic acid suggests the involvement of specific enzymatic machinery capable of oxidizing a saturated fatty acid chain. While enzymes that specifically produce this compound have not been definitively characterized, several families of enzymes involved in general fatty acid oxidation are plausible candidates.

The most probable enzymatic route involves a two-step process: hydroxylation followed by oxidation. Initially, a hydroxyl group would be introduced at the C4 position of pentadecanoic acid by a hydroxylase. Subsequently, a dehydrogenase would oxidize the resulting hydroxyl group to a ketone.

Cytochrome P450 (CYP) monooxygenases are a major class of enzymes known to hydroxylate fatty acids at various positions. wikipedia.org These enzymes are found in the endoplasmic reticulum and are involved in the ω-oxidation pathway, which typically hydroxylates the terminal methyl carbon. wikipedia.orgmicrobenotes.comallen.inbyjus.com However, certain CYP enzymes exhibit broader regioselectivity and could potentially hydroxylate internal carbons of a fatty acid chain.

Following hydroxylation, a dehydrogenase , such as a hydroxyacyl-CoA dehydrogenase, would catalyze the oxidation of the 4-hydroxy-pentadecanoic acid to this compound. microbenotes.com

Another, though less direct, possibility involves the α-oxidation pathway . This process, occurring in peroxisomes, removes one carbon at a time from the carboxyl end of a fatty acid. biochemden.comwikipedia.orgmicrobenotes.comourbiochemistry.com It is conceivable that a longer-chain fatty acid could undergo modifications that, after several cycles of α-oxidation, result in a C15 intermediate that is then susceptible to oxidation at the C4 position. However, the primary role of α-oxidation is in the metabolism of branched-chain fatty acids. biochemden.comwikipedia.org

Table 1: Plausible Enzymatic Pathways for this compound Formation

| Pathway | Cellular Location | Key Enzyme Classes | Proposed Mechanism |

| Hydroxylation and Oxidation | Endoplasmic Reticulum | Cytochrome P450 Monooxygenases, Dehydrogenases | 1. Hydroxylation of pentadecanoic acid at the C4 position by a CYP enzyme. 2. Oxidation of the 4-hydroxy intermediate to a ketone by a dehydrogenase. |

| α-Oxidation (Indirect) | Peroxisomes | Fatty Acid α-Hydroxylase, Decarboxylase | Generation of a C15 fatty acid precursor from a longer chain, followed by subsequent oxidation. |

Metabolic Precursors and Flux Analysis

The primary metabolic precursor for the biosynthesis of this compound is undoubtedly pentadecanoic acid (C15:0) . Pentadecanoic acid is an odd-chain saturated fatty acid that can be obtained from dietary sources, particularly dairy products and ruminant meats. nih.gov It can also be synthesized endogenously.

The synthesis of odd-chain fatty acids like pentadecanoic acid typically starts from propionyl-CoA , which contains three carbon atoms. nih.gov Propionyl-CoA can be derived from the metabolism of certain amino acids (valine, isoleucine, methionine, and threonine) or from the β-oxidation of even-chain fatty acids. Through a series of elongation steps, where two-carbon units from malonyl-CoA are added, propionyl-CoA can be built up to form pentadecanoyl-CoA, the activated form of pentadecanoic acid.

Some microorganisms, such as certain species of cyanobacteria, are known to produce pentadecane (B166386) , a 15-carbon alkane. nih.govasknature.org This pentadecane can then be metabolized by other bacteria, potentially serving as a precursor for pentadecanoic acid and its derivatives. researchgate.netfrontiersin.org

Currently, there is a lack of specific metabolic flux analysis (MFA) studies that quantify the metabolic pathways leading to the production of this compound. MFA is a powerful technique used to determine the flow of metabolites through a metabolic network. Such studies would be invaluable in identifying the precise biosynthetic routes, quantifying the contributions of different precursors, and identifying potential bottlenecks and regulatory points in the synthesis of this compound. While MFA has been applied to the general production of fatty acids in various organisms, the focus has not been on this specific oxo fatty acid.

Table 2: Potential Metabolic Precursors of this compound

| Precursor | Source | Relevant Metabolic Pathway |

| Pentadecanoic Acid | Diet (dairy, ruminant meat), Endogenous Synthesis | Direct oxidation |

| Propionyl-CoA | Amino acid catabolism, β-oxidation of even-chain fatty acids | Fatty acid synthesis (elongation) |

| Pentadecane | Microbial production (e.g., cyanobacteria) | Microbial oxidation |

Sophisticated Analytical and Characterization Techniques for 4 Oxopentadecanoic Acid

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Profiling and Quantification

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like 4-oxopentadecanoic acid. This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it ideal for complex sample analysis without the need for derivatization, although derivatization can be used to enhance sensitivity. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Metabolomic Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool in metabolomics for the untargeted and targeted analysis of compounds like this compound. researchgate.net Its ability to provide highly accurate mass measurements allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. researchgate.netnih.gov

In a typical metabolomics workflow, a biological extract is separated using liquid chromatography, and the eluting compounds are ionized and analyzed by an HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) mass spectrometer. researchgate.net For this compound (C₁₅H₂₈O₃), the expected exact mass of the deprotonated molecule [M-H]⁻ would be calculated with high precision. This high mass accuracy helps to distinguish it from other isobaric or near-isobaric species that may be present in the sample. nih.govnih.gov

A study on saturated oxo fatty acids (SOFAs) in milk utilized LC-HRMS to detect and quantify various oxostearic and oxopalmitic acids. nih.govnih.gov This robust and rapid analytical method involved a simple sample preparation and a short run time, demonstrating the power of HRMS in identifying previously unrecognized oxidized fatty acids in complex food matrices. nih.govnih.gov The high resolving power of the instrument is crucial for separating the isotopic peaks, further confirming the elemental composition of the detected analyte. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis, typically used for structural elucidation and highly selective quantification. nih.gov In an MS/MS experiment, a specific ion (the precursor ion), such as the deprotonated molecule of this compound, is selected in the first mass analyzer. This ion is then fragmented by collision with an inert gas in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. nih.gov

The fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification. For this compound, fragmentation would likely occur at the keto group and along the fatty acid chain, providing structural information. For instance, in negative ion mode, a characteristic loss of carbon dioxide (CO₂) from the carboxyl group is often observed for fatty acids. nih.gov

For quantitative analysis, a technique called Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is often employed, particularly with triple quadrupole mass spectrometers. jsbms.jpnih.gov This method involves monitoring a specific precursor-to-product ion transition, which provides exceptional selectivity and sensitivity. lipidmaps.orgresearchgate.net By using a stable isotope-labeled internal standard of this compound, precise and accurate quantification can be achieved, correcting for matrix effects and variations in instrument response. nih.gov LC-MS/MS methods have been successfully developed for the comprehensive analysis of various fatty acid metabolites, including oxo fatty acids, in biological samples like plasma and feces. jsbms.jpnih.gov

Gas Chromatography (GC) Coupled Techniques for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. wordpress.com For non-volatile compounds like keto fatty acids, derivatization is necessary to increase their volatility and improve their chromatographic behavior. nih.gov GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is widely used for fatty acid analysis. utupub.firesearchgate.net

Inlet Derivatization Strategies for Keto Fatty Acids

To make this compound suitable for GC analysis, its polar carboxyl and keto groups must be derivatized. A common approach is the conversion of the carboxylic acid to its methyl ester, creating a fatty acid methyl ester (FAME). nih.govmdpi.com This is often achieved using reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl. mdpi.comglsciences.eu

However, the ketone group also requires derivatization to prevent enolization and improve peak shape. Oximation is a common strategy where the keto group is converted to an oxime using reagents like O-methylhydroxylamine hydrochloride. researchgate.net This step is typically performed before the esterification of the carboxyl group.

An alternative and often more efficient method is silylation, which derivatizes both the carboxyl and keto (in its enol form) groups simultaneously. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used. lmaleidykla.lt This process replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, yielding a volatile derivative suitable for GC analysis. researchgate.net Inlet derivatization techniques, where the derivatization reaction occurs directly in the hot GC inlet, have been developed to simplify and speed up sample preparation. glsciences.eu For instance, in-liner derivatization with BSTFA has been successfully used for the analysis of levulinic acid (4-oxopentanoic acid), a shorter-chain keto acid. glsciences.eu

Optimization of Separation and Detection Parameters

The separation of derivatized this compound from other fatty acid derivatives is typically achieved on a capillary GC column. The choice of the stationary phase is critical. Medium-polarity phases, such as those containing cyanopropyl, or polar phases like polyethylene (B3416737) glycol (e.g., DB-23, Zb-WAX), are commonly used for FAME analysis as they provide good resolution of saturated and unsaturated fatty acids. utupub.firesearchgate.net

The GC oven temperature program is optimized to achieve a good balance between resolution and analysis time. A typical program starts at a lower temperature to separate more volatile components and then ramps up to elute the higher-boiling-point derivatives. nih.gov The injector and detector temperatures are also set appropriately to ensure efficient volatilization and detection without thermal degradation.

When using GC-MS, the mass spectrometer provides both qualitative and quantitative information. In full scan mode, it records the entire mass spectrum, which is useful for identifying unknown compounds by comparing the spectra to libraries. For quantitative analysis, selected ion monitoring (SIM) mode is used, where only a few characteristic ions of the target analyte are monitored, significantly increasing sensitivity and selectivity. researchgate.net

Advanced Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

While standard derivatization methods are effective, advanced strategies can further enhance the sensitivity and selectivity of the analysis of this compound, particularly when dealing with trace amounts in complex biological samples. These strategies often introduce a tag into the molecule that improves its ionization efficiency in MS or its detection by other means.

For LC-MS analysis, derivatization can significantly improve ionization efficiency. nih.gov For example, reagents that introduce a permanently charged group or a group that is easily protonated or deprotonated can lead to substantial increases in signal intensity. A study demonstrated up to a 2000-fold increase in sensitivity for long-chain free fatty acids after derivatization with a cholamine reagent, enabling detection at the femtogram level. nih.gov Another approach uses isotopic-based derivatization, which not only enhances sensitivity but also allows for more accurate quantification by mitigating matrix effects. nih.gov

For GC analysis, derivatization reagents that introduce electrophoric groups (e.g., pentafluorobenzyl bromide) can make the analyte highly sensitive to electron capture detection (ECD), a very selective and sensitive detection method for halogenated compounds.

Double derivatization strategies can also be employed for comprehensive analysis. For instance, a method for free fatty acids combined the labeling of the carboxyl group to enhance MS response with a separate reaction to label carbon-carbon double bonds for structural elucidation. nih.gov A similar two-step approach could be envisioned for keto fatty acids, where the keto and carboxyl groups are targeted with different reagents to optimize both chromatographic separation and mass spectrometric detection. nih.gov For example, a method for analyzing keto acids involved a two-step derivatization using O-benzylhydroxylamine and 4-bromo-N-methylbenzylamine to improve sensitivity and allow for simultaneous analysis of multiple compounds in a single LC-MS/MS run. nih.gov

Below is a summary of common derivatization reagents and their applications in the analysis of keto fatty acids.

| Analytical Technique | Derivatization Reagent | Target Functional Group(s) | Purpose |

| GC-MS | Boron trifluoride (BF₃)/Methanol | Carboxyl | Increases volatility (forms FAME) mdpi.comglsciences.eu |

| GC-MS | O-methylhydroxylamine hydrochloride | Keto | Prevents enolization, improves peak shape researchgate.net |

| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxyl, Keto (enol form) | Increases volatility (forms TMS derivative) glsciences.eulmaleidykla.lt |

| LC-MS | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with various amines/hydrazines | Carboxyl | Improves ionization and chromatographic retention mdpi.com |

| LC-MS | Cholamine Reagents | Carboxyl | Significantly enhances sensitivity nih.gov |

| LC-MS/MS | O-benzylhydroxylamine | Keto | Improves sensitivity and selectivity nih.govresearchgate.net |

Charge-Reversal Derivatization Approaches

The analysis of fatty acids, including oxo-fatty acids like this compound, by mass spectrometry (MS) often faces challenges due to their poor ionization efficiency in the commonly used negative ion mode. nih.govnih.gov Charge-reversal derivatization is a powerful strategy to overcome this limitation. This technique involves chemically modifying the carboxylic acid group to introduce a permanent positive charge, allowing for highly sensitive detection in the positive ion mode of an electrospray ionization (ESI) mass spectrometer. nih.govresearchgate.netresearchgate.net

A prominent reagent used for this purpose is N-(4-aminomethylphenyl)pyridinium (AMPP). researchgate.netresearchgate.netnih.gov The derivatization of a carboxylic acid with AMPP results in the formation of a cationic amide, which significantly enhances the sensitivity of detection by 10- to 30-fold compared to the analysis of the underivatized analyte in negative ion mode. nih.govresearchgate.net This increased ionization efficiency translates to lower limits of quantitation, often in the picogram range. nih.gov Another significant advantage of AMPP derivatization is that the resulting derivatives undergo robust fragmentation during tandem mass spectrometry (MS/MS), providing valuable structural information. researchgate.netnih.gov

Other reagents, such as dimethylaminophenacyl bromide (DmPABr), have also been employed for charge-reversal derivatization of dicarboxylic acids, a class of compounds related to this compound. longdom.orglongdom.org DmPABr reacts with the carboxylic acid groups, reversing their polarity and improving their separation on liquid chromatography columns. longdom.orglongdom.org This derivatization strategy has been shown to enhance detection sensitivity in multiple reaction monitoring (MRM) mode. longdom.org

Table 1: Charge-Reversal Derivatization Reagents and Their Impact on Fatty Acid Analysis

| Derivatization Reagent | Chemical Transformation | Key Advantages | Typical Sensitivity Improvement | Reference(s) |

| N-(4-aminomethylphenyl)pyridinium (AMPP) | Forms a cationic AMPP amide | Significantly increases ionization efficiency in positive ion mode ESI-MS; provides robust fragmentation for structural analysis. | 10- to 30-fold | nih.govresearchgate.netresearchgate.netnih.gov |

| Dimethylaminophenacyl Bromide (DmPABr) | Reverses polarity by reacting with carboxylic acid groups | Enhances detection in MRM mode; improves chromatographic separation. | Not explicitly quantified for single oxo-fatty acids, but enhances detection of dicarboxylic acids. | longdom.orglongdom.org |

| 3-picolylamine (3-PA) | Forms an amide derivative | Provides enhanced sensitivity and selectivity in positive ESI mode; allows for rapid separation. | Low femtomole range limit of detection. | nih.gov |

| 2-picolylamine (2-PA) | Forms an amide derivative | Enables sensitive determination in biological samples like fecal and seminal plasma. | Not explicitly quantified, but used for sensitive analysis. | nih.gov |

Derivatization for Chromophore/Fluorophore Incorporation

For analytical techniques that rely on ultraviolet-visible (UV-Vis) or fluorescence detection, the incorporation of a chromophore or fluorophore into the analyte molecule is essential, especially for compounds that lack a native chromophore, such as this compound. nih.govtandfonline.comresearchgate.net This derivatization process transforms the non-absorbing molecule into a derivative that can be readily detected. tandfonline.comresearchgate.net

Chromophore Incorporation:

A classic method for derivatizing keto-containing compounds is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov This reagent reacts with the ketone functional group to form a dinitrophenylhydrazone, which is a UV-visible compound. nih.gov This method is particularly useful for quantifying UV-transparent keto-androgens by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. nih.gov The resulting hydrazones typically exhibit maximum absorbance around 370 nm. nih.gov Other reagents, such as m-toluoyl chloride and benzoyl chloride, can be used to introduce an aromatic chromophoric moiety into molecules with suitable functional groups. tandfonline.com

Fluorophore Incorporation:

For even greater sensitivity, derivatization with fluorescent tags is employed. nih.govresearchgate.netjascoinc.com These reagents react with the carboxylic acid group to produce highly fluorescent derivatives that can be detected at very low concentrations using HPLC with fluorescence detection. nih.govresearchgate.net A variety of fluorescent labeling reagents are available, each with its own specific reaction conditions and fluorescence properties. For instance, a novel fluorescent labeling reagent has been developed that reacts with fatty acids within 30 minutes at 90°C, with the resulting derivatives showing strong fluorescence with an excitation maximum at 245 nm and an emission maximum at 410 nm. nih.gov Another commonly used reagent is 9-anthryldiazomethane (B78999) (ADAM), which reacts readily with fatty acids at room temperature. jascoinc.com

Table 2: Derivatization Reagents for Chromophore and Fluorophore Incorporation

| Reagent | Target Functional Group | Type of Detection | Key Features | Reference(s) |

| 2,4-Dinitrophenylhydrazine (DNPH) | Ketone | UV-Visible | Forms a UV-visible hydrazone, enabling detection by RP-HPLC. | nih.gov |

| 9-Anthryldiazomethane (ADAM) | Carboxylic Acid | Fluorescence | Reacts at room temperature, enabling highly sensitive and selective analysis. | jascoinc.com |

| 9-Fluorenylmethyl Chloroformate (FMOC-CL) | Carboxylic Acid | Fluorescence | Allows for sensitive determination with detection limits in the µg/mL range. | researchgate.net |

| 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Amines, Sulfhydryls | Fluorescence, UV-Vis | An activated halide used for pre-column derivatization. | tandfonline.com |

Application of Stable Isotope Labeling in Analytical Research

Stable isotope labeling is a cornerstone of modern analytical and metabolic research, providing unparalleled insights into biological processes and enabling highly accurate quantification of molecules like this compound. hwb.gov.ineurisotop.commdpi.com This approach involves replacing one or more atoms in the molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). hwb.gov.inchem-station.com

Tracer Studies for Metabolic Pathway Mapping

Stable isotope tracers are invaluable tools for elucidating metabolic pathways. eurisotop.comnih.govnih.gov By introducing a stable isotope-labeled precursor of this compound into a biological system (e.g., cell culture, animal model), researchers can trace the metabolic fate of the labeled atoms. eurisotop.comnih.gov This allows for the mapping of its synthesis, conversion to other metabolites, and degradation. nih.govox.ac.uk

Mass spectrometry is the primary analytical tool for these studies, as it can differentiate between the labeled and unlabeled forms of the molecule based on their mass-to-charge ratio. nih.govox.ac.uk This technique, often referred to as tracer-based metabolomics, provides a dynamic view of metabolic fluxes, revealing the rates of biochemical reactions rather than just static metabolite concentrations. eurisotop.comnih.gov For example, stable isotope tracing has been instrumental in understanding the metabolism of NAD+ and in mapping complex metabolic networks in diseases like acute myeloid leukemia. nih.govbiorxiv.org The use of labeled precursors helps to distinguish true biological metabolites from background noise and contaminants in complex samples. eurisotop.com

Internal Standard Development for Absolute Quantification

One of the most critical applications of stable isotope labeling is in the development of internal standards for absolute quantification by isotope dilution mass spectrometry (IDMS). nih.govnih.gov This is considered the gold standard for quantitative analysis. eurisotop.comnih.gov

In this method, a known amount of a stable isotope-labeled version of the analyte, in this case, this compound, is added to the sample at the beginning of the analytical workflow. longdom.orgepa.gov This labeled compound serves as an internal standard that behaves chemically and physically identically to the endogenous, unlabeled analyte throughout extraction, purification, and analysis. mdpi.com

Because the labeled and unlabeled forms co-elute in chromatography and have nearly identical ionization efficiencies in mass spectrometry, any sample loss or variation in instrument response affects both equally. eurisotop.commdpi.com By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard, a highly accurate and precise determination of the absolute concentration of this compound in the original sample can be achieved. nih.govelsevierpure.com The synthesis of these labeled standards can be achieved through various methods, including catalytic deuteration or chemical reductions with deuterated reagents. nih.gov

Biochemical Roles and Metabolic Pathways of 4 Oxopentadecanoic Acid

Intermediacy in Fatty Acid Metabolism Studies

The catabolism of fatty acids is a fundamental process for energy production in most organisms. While the general principles of fatty acid oxidation are well-established, the specific roles of less common fatty acid derivatives, such as 4-Oxopentadecanoic acid, are still being elucidated.

Substrate Utilization in Lipid Catabolism

Lipid catabolism involves the breakdown of fats into smaller molecules to generate energy, primarily in the form of ATP. This process encompasses the hydrolysis of triglycerides into fatty acids and glycerol, followed by the oxidation of fatty acids. Fatty acids are activated to their coenzyme A (CoA) derivatives and transported into the mitochondria for beta-oxidation. While the metabolism of common saturated and unsaturated fatty acids is well-documented, the specific utilization of this compound as a direct substrate for energy production is not extensively detailed in current literature. General knowledge of fatty acid metabolism suggests that as a keto-acid, it would likely undergo specific enzymatic conversions before or during its entry into the main beta-oxidation spiral.

Potential Involvement in Beta-Oxidation Pathways in Animal Models

Beta-oxidation is the primary pathway for the degradation of fatty acids, occurring in the mitochondria of eukaryotes. caldic.com The process involves a series of four enzymatic reactions that result in the shortening of the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH2, and NADH. utah.eduutah.edunih.gov

Precursor Function in Biosynthesis of Complex Lipids

Beyond their role as energy sources, fatty acids and their derivatives are crucial building blocks for a vast array of complex lipids and signaling molecules.

Formation of Coenzyme A Derivatives (e.g., S-(2-Oxopentadecyl) CoA)

The activation of fatty acids to their corresponding acyl-CoA derivatives is a prerequisite for their participation in most metabolic pathways, including both degradation and biosynthesis. This activation is catalyzed by acyl-CoA synthetases.

A related compound, S-(2-Oxopentadecyl) CoA, has been synthesized and identified as a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase. nih.gov Its synthesis involves the condensation of 2-oxopentadecanoic acid with coenzyme A, a reaction catalyzed by an acyl-CoA synthetase. ontosight.ai While this demonstrates that oxo-fatty acids can form CoA derivatives, specific research detailing the formation of a CoA derivative from this compound and its subsequent metabolic fate is currently limited. It is hypothesized that 4-Oxopentadecanoyl-CoA could be formed, which would then be a substrate for various acyltransferases or other modifying enzymes.

Integration into Lipid Signaling Molecules

Lipids and their metabolites are increasingly recognized for their roles as signaling molecules in a multitude of cellular processes. nih.govpnas.orgpnas.org These lipid mediators can regulate inflammation, cell growth, and metabolism. For instance, various oxidized fatty acids, known as oxylipins, have potent biological activities. researchgate.net

Currently, there is a lack of direct evidence in the scientific literature demonstrating the integration of this compound into specific lipid signaling molecules. However, the general role of keto fatty acids in signaling is an active area of investigation. It is conceivable that this compound could be a precursor to novel signaling molecules or could itself interact with cellular receptors or enzymes to modulate signaling pathways. Further research is needed to explore these potential functions.

Identification within Broader Metabolomic Profiles in Biological Matrices

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful tool for identifying novel metabolites and understanding metabolic pathways. The identification of a compound within a biological matrix is the first step toward understanding its physiological relevance.

Investigation of Biological Activities in Preclinical and in Vitro Research Models

Modulation of Cellular Lipid Accumulation and Homeostasis in Cell Culture Models

No publicly available research data could be found regarding the effects of 4-Oxopentadecanoic acid on the modulation of cellular lipid accumulation or homeostasis in cell culture models.

Effects on Cell Growth and Proliferation in Malignant Cell Lines (in vitro studies)

There is currently no available scientific literature detailing the effects of this compound on cell growth and proliferation in malignant cell lines through in vitro studies.

Role in Inflammatory Response Pathways in Experimental Systems

Information regarding the role of this compound in inflammatory response pathways within experimental systems is not available in the public domain.

Exploration of Bioactive Potential in Animal Models (e.g., metabolic regulation)

No published studies on the bioactive potential of this compound in animal models, including its effects on metabolic regulation, were identified.

Potential as a Biochemical Marker in Disease Models (excluding human clinical markers)

There is no available research on the potential of this compound as a biochemical marker in preclinical disease models.

Molecular Interactions and Mechanistic Elucidation

Interactions with Enzymes and Metabolic Regulators

The metabolism and regulatory functions of fatty acids are heavily dependent on specific enzyme-substrate interactions. For 4-Oxopentadecanoic acid, key enzymatic players likely include acyl-CoA synthetases and carbonyl reductases, which are responsible for its activation and modification.

Acyl-CoA Synthetases (ACS)

Acyl-CoA synthetases are pivotal enzymes that "activate" fatty acids by converting them into their corresponding acyl-CoA thioesters, a prerequisite for their participation in most metabolic pathways. wikipedia.orgnih.gov This activation is a two-step process involving an initial adenylation of the fatty acid using ATP, followed by the transfer of the acyl group to coenzyme A (CoA). nih.govyoutube.com

The general mechanism is as follows:

Adenylation: Fatty Acid + ATP ↔ Acyl-AMP + PPi

Thioesterification: Acyl-AMP + CoA-SH → Acyl-S-CoA + AMP wikipedia.org

While direct kinetic data for this compound is not extensively documented, studies on related molecules provide insight. For instance, the synthesis of S-(2-Oxopentadecyl) CoA is catalyzed by an acyl-CoA synthetase acting on 2-oxopentadecanoic acid, a positional isomer. ontosight.ai This suggests that this compound is also a probable substrate for an ACS isoform, which would convert it to 4-oxopentadecanoyl-CoA, thereby channeling it into pathways like beta-oxidation or lipid synthesis. ontosight.ai

Carbonyl Reductases (CBR)

Carbonyl reductases are NADPH-dependent enzymes that catalyze the reduction of a wide array of carbonyl compounds, including ketones and aldehydes present on fatty acid chains. nih.gov These enzymes play a role in the detoxification and metabolism of lipid peroxidation products. nih.gov

Studies on 4-oxonon-2-enal (4ONE), a shorter-chain 4-oxo compound derived from lipid peroxidation, demonstrate that it is a substrate for human carbonyl reductase. nih.gov The enzyme catalyzes the reduction of the ketone group, and to a lesser extent, the aldehyde and C=C double bond. nih.gov This action represents a potential metabolic pathway for 4-oxo fatty acids. It is plausible that this compound undergoes a similar enzymatic reduction at its C4-keto group, converting it to 4-hydroxypentadecanoic acid.

The table below presents kinetic parameters for the reduction of 4-oxonon-2-enal and its glutathione (B108866) conjugate by carbonyl reductase, which may serve as a model for the potential metabolism of this compound.

| Substrate | Km (µM) | Vmax (nmol/min/mg) |

| 4-Oxonon-2-enal (4ONE) | 250 ± 50 | 1,200 ± 100 |

| 4ONE-Glutathione Conjugate | 260 ± 30 | 830 ± 40 |

Data derived from studies on 4-oxonon-2-enal, a related short-chain oxo-lipid. nih.gov

G-Protein Coupled Receptors (GPCRs) are a vast family of transmembrane proteins that detect a wide variety of extracellular signals and initiate intracellular signaling cascades. nih.govkhanacademy.org Upon ligand binding, GPCRs undergo conformational changes that facilitate the activation of associated G-proteins. nih.govyoutube.com While many lipids and fatty acid derivatives are known to act as ligands for GPCRs, direct evidence detailing the binding affinity of this compound to specific GPCRs is limited in the current scientific literature.

However, the structural characteristics of this compound make it a candidate for interaction with certain GPCRs that recognize fatty acids. The affinity of such an interaction would depend on how the oxo group and the alkyl chain fit into the receptor's binding pocket. Agonist binding typically stabilizes an active conformation of the receptor, which is characterized by a contraction of the ligand-binding pocket, leading to higher affinity. nih.gov The presence of the ketone group on the fatty acid chain could influence binding specificity and efficacy compared to its saturated counterpart, pentadecanoic acid.

Formation of Conjugates and Adducts in Biological Contexts

Oxo-fatty acids, particularly those with electrophilic centers, can react with nucleophilic molecules within the cell to form conjugates and adducts. A primary example of this is the formation of glutathione (GSH) conjugates, a key detoxification pathway.

Research on the related compound 4-oxonon-2-enal (4ONE) has shown that it readily forms a conjugate with glutathione and that this conjugate is also a substrate for carbonyl reductase. nih.gov This indicates that the presence of a ketone group facilitates conjugation with cellular thiols. Therefore, it is highly probable that this compound can form a glutathione adduct in biological systems. This conjugation would increase its water solubility, facilitating its metabolism and excretion, and mitigate potential reactivity with other cellular macromolecules like proteins and DNA. The formation of such conjugates is a critical step in cellular defense against potentially reactive lipid species. ontosight.ai

Influence on Membrane Structure and Cellular Signaling Cascades (in vitro/ex vivo studies)

The incorporation of modified fatty acids into cellular membranes can significantly alter the biophysical properties of the lipid bilayer, which in turn modulates the function of membrane-associated proteins and signaling pathways. nih.govnih.gov

It is conceivable that the incorporation of this compound into phospholipids (B1166683) would similarly influence membrane structure. The presence of the polar keto group at the C4 position would likely alter the packing of the acyl chains within the bilayer. This could lead to changes in membrane fluidity, thickness, and the lateral organization of lipids into domains, which are critical for the function of integral and peripheral membrane proteins involved in cellular signaling cascades. nih.govnih.gov Such structural changes in the plasma membrane can modulate the activity of signaling proteins that associate with the cell surface, thereby influencing downstream signal transduction. nih.gov

Interaction with Other Biomolecules (e.g., proteins, lipids)

Beyond specific enzyme interactions, this compound, as a fatty acid, is expected to engage in a range of less specific interactions with other proteins and lipids that are fundamental to its transport and localization within the cell.

Protein Interactions: Fatty acids are generally poorly soluble in the aqueous environment of the cytoplasm and are typically chaperoned by fatty acid-binding proteins (FABPs). nih.gov These proteins sequester fatty acids in a binding pocket, facilitating their transport between cellular compartments and protecting the cell from the detergent-like effects of free fatty acids. It is highly likely that this compound utilizes such proteins for intracellular trafficking. Furthermore, in biosynthetic pathways, acyl carrier proteins (ACPs) play a critical role in sequestering and delivering fatty acid intermediates to successive enzymes, guided by specific protein-protein interactions. rsc.org

Lipid Interactions: Once delivered to a membrane, this compound would be incorporated into the phospholipid bilayer, becoming part of the cellular lipidome. The interactions here are governed by hydrophobic forces between the acyl chains and the surrounding lipid tails. nih.gov The specific nature of the fatty acid, including chain length and the presence of functional groups, influences its interaction with neighboring lipids. researchgate.net The ketone group of this compound could participate in hydrogen bonding with the headgroups of other lipids or with water molecules at the membrane interface, affecting local membrane properties. These protein-lipid and lipid-lipid interactions are crucial for maintaining membrane integrity and function. nih.gov

Emerging Research Directions and Future Perspectives

Development of Certified Reference Materials for Research Standards

The foundation of robust and reproducible scientific research lies in the availability of high-quality, reliable standards. For 4-Oxopentadecanoic acid, the development of Certified Reference Materials (CRMs) is a critical next step to standardize research findings across different laboratories and methodologies. CRMs are essential for validating analytical methods, calibrating instruments, and ensuring the accuracy and traceability of experimental results. nih.govresearchgate.net

Currently, CRMs have been developed for a variety of fatty acids, particularly polyunsaturated fatty acids (PUFAs) like omega-3 and omega-6, often found in botanical and fish oils. nih.govnih.gov The National Institute of Standards and Technology (NIST), for example, has produced Standard Reference Materials (SRMs) for oils containing specific fatty acid profiles. nih.gov The process for creating these standards is meticulous, involving production and certification in accordance with international guidelines such as ISO 17034. sigmaaldrich.com The purity of these CRMs is often determined using a mass balance approach or quantitative nuclear magnetic resonance (qNMR), providing a certified value with a calculated uncertainty. nih.govresearchgate.net Establishing a CRM for this compound would involve similar rigorous preparation, characterization, and stability testing, ultimately enabling more accurate quantification in biological and environmental samples.

Table 1: Examples of Existing Certified Reference Materials for Fatty Acids

| Reference Material Type | Examples of Analytes | Issuing Body/Manufacturer Examples |

|---|---|---|

| Botanical Oils | Omega-3 and Omega-6 Fatty Acids | National Institute of Standards and Technology (NIST) |

| Fish Oils | Docosahexaenoic acid (DHA), Eicosapentaenoic acid (EPA) | National Institute of Standards and Technology (NIST) |

| PUFA Esters | DHA methyl ester, EPA ethyl ester | Various (developed according to ISO Guides) nih.gov |

Advanced Computational Modeling for Predicting Biological Interactions

Computational modeling offers a powerful, predictive lens through which the biological interactions of this compound can be explored in silico. These methods can forecast how the molecule might bind to proteins, influence metabolic pathways, and exhibit specific pharmacokinetic properties, thereby guiding and refining wet-lab experimentation. nih.gov

Techniques such as molecular docking can predict the binding orientation and affinity of this compound to target proteins, such as enzymes or receptors. beilstein-journals.org For instance, software like MetaSite uses structure-based techniques to predict sites of metabolism by cytochrome P450 enzymes. nih.gov Furthermore, whole-body physiologically based pharmacokinetic (WB-PBPK) modeling can simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound, offering a dynamic view of its journey through a biological system. nih.gov These models integrate physiological data with the compound's physicochemical properties to predict its concentration over time in various tissues. nih.gov Applying these advanced computational tools to this compound could rapidly generate hypotheses about its molecular targets and biological functions, accelerating the pace of discovery. nih.gov

Table 2: Computational Methods for Predicting Biological Interactions

| Modeling Technique | Application | Example Software/Approach |

|---|---|---|

| Molecular Docking | Predicts ligand-protein binding mode and affinity. | DOCK, AutoDock beilstein-journals.org |

| Homology Modeling | Predicts 3D protein structure based on related known structures. | MODELLER, PSIPRED nih.gov |

| Site of Metabolism Prediction | Identifies likely sites of metabolic modification on a molecule. | MetaSite nih.gov |

Untargeted Metabolomics Approaches for Discovery of Novel Biofunctions

Untargeted metabolomics stands as a key discovery tool for identifying the novel biofunctions of compounds like this compound. This approach aims to comprehensively measure all detectable small molecules (the metabolome) in a biological sample, providing a snapshot of its metabolic state. nih.gov By comparing the metabolomes of cells or organisms under different conditions (e.g., with and without exposure to this compound), researchers can identify metabolic pathways that are impacted by the compound.

The typical workflow involves sample analysis using high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS). nih.govmdpi.com This technology allows for the detection and relative quantification of thousands of metabolites simultaneously. nih.gov Subsequent data analysis can reveal previously unknown metabolites or significant changes in metabolic pathways, such as fatty acid metabolism or amino acid metabolism, thereby uncovering the potential biological roles of this compound. nih.gov This hypothesis-generating approach is invaluable for exploring the compound's function in complex biological systems without preconceived notions of its targets.

Table 3: Workflow for Untargeted Metabolomics

| Step | Description | Common Techniques |

|---|---|---|

| 1. Sample Preparation | Extraction of metabolites from biological matrices (e.g., plasma, tissue, cells). | Liquid-liquid extraction, solid-phase extraction. |

| 2. Analytical Measurement | Separation and detection of metabolites. | Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). mdpi.comnih.gov |

| 3. Data Processing | Peak detection, alignment, and normalization of raw analytical data. | Software like MetaboFinder. nih.gov |

| 4. Statistical Analysis | Identification of significantly altered metabolites between sample groups. | PCA, PLS-DA, t-tests, volcano plots. |

| 5. Metabolite Identification | Structural elucidation of significant metabolites. | Comparison to spectral databases (e.g., HMDB, KEGG). nih.govhmdb.ca |

Cross-Species Comparative Studies of Oxo Fatty Acid Metabolism

Oxo fatty acids are found across the biological kingdoms, from bacteria and plants to animals. gerli.com Comparative studies of how this compound is metabolized in different species can provide profound insights into its fundamental biological roles and the evolution of its metabolic pathways. Fatty acid metabolism, in general, consists of catabolic processes like beta-oxidation to produce energy and anabolic processes where fatty acids act as building blocks for more complex molecules like phospholipids (B1166683). wikipedia.org

In plants, oxo fatty acids are part of the oxylipin family, which are signaling molecules derived from the oxidation of polyunsaturated fatty acids. gerli.com In bacteria, certain hydroxy and oxo fatty acids are components of their cell membranes. gerli.com In animals, they can be intermediates in various metabolic pathways. wikipedia.orggrafiati.com By studying the enzymes, pathways, and ultimate fate of this compound in a range of organisms, researchers can identify conserved functions as well as species-specific adaptations. This comparative approach could reveal, for example, whether it serves as a signaling molecule in one organism, a metabolic fuel in another, or a structural component in a third, thereby building a comprehensive picture of its biological significance.

Table 4: Occurrence of Oxo Fatty Acids in Different Biological Kingdoms

| Kingdom | Context of Occurrence | Example Function/Role |

|---|---|---|

| Plants | Part of the oxylipin pathway. gerli.com | Defense signaling, growth and development. |

| Bacteria | Components of lipopolysaccharides in the outer membrane (e.g., Gram-negative bacteria). gerli.com | Structural integrity of the cell wall. |

| Fungi | Intermediates in polyketide biosynthesis. mdpi.com | Production of secondary metabolites. |

| Animals | Intermediates in fatty acid and amino acid catabolism. wikipedia.orggrafiati.com | Energy production, precursors for signaling molecules. |

Role in Microbiota-Host Metabolic Axis Research

The gut microbiota plays a crucial role in host health through the production of a vast array of metabolites, creating a complex metabolic axis. nih.gov Short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate, are the most well-studied of these microbial metabolites, acting as both an energy source for host cells and as signaling molecules that influence host metabolism and immune function. nih.govtandfonline.comnih.gov

Research into the microbiota-host axis is an emerging frontier for understanding the function of less common fatty acids. Keto acids can be produced by gut microbes during the fermentation of proteins and amino acids. mdpi.com It is plausible that this compound could be a product of microbial metabolism of either dietary fats or amino acids within the gut. If produced by the microbiota, it could enter the host system and participate in the intricate cross-talk between the gut and peripheral tissues. nih.gov Future research could investigate whether specific gut bacteria produce this compound and how this molecule might influence host metabolic health, potentially modulating pathways related to inflammation, energy balance, or gut barrier integrity, similar to the roles established for other microbial fatty acids. mdpi.comnih.govmdpi.com

Table 5: Key Microbial Metabolites in the Host-Microbiota Axis

| Metabolite Class | Examples | Primary Function/Role in Host |

|---|---|---|

| Short-Chain Fatty Acids (SCFAs) | Butyrate, Propionate, Acetate | Energy source for colonocytes, anti-inflammatory, regulation of glucose and lipid metabolism. nih.govtandfonline.com |

| Bile Acids | Secondary bile acids (e.g., deoxycholic acid) | Regulation of lipid and glucose metabolism via FXR and TGR5 receptors. |

| Tryptophan Metabolites | Indole, Indolepropionic acid | Gut barrier function, immune system modulation. nih.gov |

| Branched-Chain Amino Acids (BCAAs) | Leucine, Isoleucine, Valine | Linked to insulin (B600854) resistance when dysregulated. |

| Keto Acids | Various | Intermediates in amino acid and fatty acid metabolism; potential signaling roles. mdpi.com |

Q & A

Q. What experimental strategies are recommended for studying the metabolic pathways of this compound in biological systems?

- Methodological Answer : Isotopic labeling (e.g., ¹³C at the ketone group) enables tracking via liquid chromatography-tandem MS (LC-MS/MS). Pair this with in vitro assays using liver microsomes to identify enzymatic oxidation products. Comparative studies with structurally related acids (e.g., levulinic acid) can elucidate substrate specificity .

Q. How should batch-to-batch variability in synthetic this compound be addressed for reproducible bioassays?

- Methodological Answer : Implement strict quality control (QC) protocols, including peptide content analysis and residual solvent profiling via headspace GC. For sensitive assays (e.g., cell-based studies), request additional QC metrics such as TFA removal (<1%) and solubility testing . Use statistical process control (SPC) charts to monitor variability over production batches .

Q. What computational models are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations can model solubility and lipid bilayer permeability. Quantitative structure-activity relationship (QSAR) models predict logP and pKa values, while COSMO-RS theory estimates partition coefficients in solvent systems. Validate predictions with experimental data from HPLC retention times or shake-flask solubility tests .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing samples to elevated temperatures (40–60°C) and humidity (75% RH). Monitor degradation via HPLC-UV for ketone reduction byproducts (e.g., pentadecanoic acid). Kinetic modeling (Arrhenius plots) extrapolates shelf-life under standard conditions .

Methodological Considerations

- Data Analysis : Use multivariate regression to correlate synthetic conditions with purity/yield. For bioactivity data, apply non-linear dose-response models (e.g., Hill equation) .

- Reproducibility : Document all experimental parameters (e.g., stirring rate, drying methods) in supplemental materials, adhering to journal guidelines for transparency .

- Literature Review : Prioritize primary sources (e.g., Beilstein Journal of Organic Chemistry) over commercial databases to avoid biased or unverified data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.